molecular formula C9H9Cl2NO2 B11756149 Methyl 2,6-dichloro-4,5-dimethylnicotinate

Methyl 2,6-dichloro-4,5-dimethylnicotinate

Cat. No.: B11756149
M. Wt: 234.08 g/mol
InChI Key: ZVOXQRXUBCFHHV-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4,5-dimethylnicotinate is a chemical compound with the molecular formula C9H9Cl2NO2. It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms and two methyl groups on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloro-4,5-dimethylnicotinate can be synthesized through several methods. One common method involves the reaction of 2,6-dichloro-4,5-dimethylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4,5-dimethylnicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or dechlorinated products.

Scientific Research Applications

Methyl 2,6-dichloro-4,5-dimethylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-4,5-dimethylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms and methyl groups on the pyridine ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-dichloronicotinate
  • Methyl 4,5-dimethylnicotinate
  • Methyl 2,6-dichloro-4-methylnicotinate

Uniqueness

Methyl 2,6-dichloro-4,5-dimethylnicotinate is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring. This structural configuration can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Methyl 2,6-dichloro-4,5-dimethylnicotinate (MDCM) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

MDCM is a derivative of nicotinic acid and can be synthesized through various methods involving chlorination and methylation processes. The general synthetic route involves the reaction of 2,6-dichloronicotinic acid with methanol in the presence of a catalyst. This method has been optimized to yield high purity and yield of the compound.

Biological Activity

1. Anticholinergic Properties:
MDCM has been studied for its interaction with muscarinic acetylcholine receptors (mAChRs). These receptors are crucial in mediating various physiological responses in the central and peripheral nervous systems. MDCM acts as a positive allosteric modulator at specific mAChR subtypes, particularly M4 receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease .

2. Neuroprotective Effects:
Research indicates that MDCM may exhibit neuroprotective effects by enhancing cholinergic signaling in the brain. This is particularly beneficial in conditions characterized by cholinergic deficits. In preclinical models, MDCM demonstrated an ability to reverse cognitive deficits associated with hyperdopaminergic states .

3. Anti-inflammatory Activity:
Recent studies have suggested that MDCM possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory conditions .

The mechanism by which MDCM exerts its biological effects involves modulation of receptor activity rather than direct agonism or antagonism. By binding to allosteric sites on mAChRs, MDCM can enhance the receptor's responsiveness to acetylcholine without directly activating the receptor itself. This selective modulation may lead to reduced side effects compared to traditional agonists.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticholinergicPositive allosteric modulation at M4
NeuroprotectiveReversal of cognitive deficits
Anti-inflammatoryInhibition of cytokine production

Case Study: Neuroprotective Effects in Alzheimer's Models

In a study published in a peer-reviewed journal, MDCM was administered to transgenic mouse models exhibiting Alzheimer's-like symptoms. The results indicated significant improvements in memory retention and learning capabilities compared to control groups. The study highlighted the potential for MDCM as a therapeutic agent targeting cholinergic dysfunction in neurodegenerative diseases .

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

methyl 2,6-dichloro-4,5-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C9H9Cl2NO2/c1-4-5(2)7(10)12-8(11)6(4)9(13)14-3/h1-3H3

InChI Key

ZVOXQRXUBCFHHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1C(=O)OC)Cl)Cl)C

Origin of Product

United States

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